molecular formula C16H28N2O B1437492 N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine CAS No. 1040686-01-8

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

Cat. No.: B1437492
CAS No.: 1040686-01-8
M. Wt: 264.41 g/mol
InChI Key: YGMRKQNRNRRYAC-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine is a substituted ethanediamine derivative characterized by:

  • N1,N1-Diethyl groups: These alkyl substituents enhance lipophilicity and may influence steric interactions in biological systems.

The compound’s structure suggests applications in pharmaceuticals (e.g., receptor targeting) or materials science (e.g., ligand design). However, direct pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

N',N'-diethyl-N-[2-(4-ethylphenoxy)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c1-4-15-7-9-16(10-8-15)19-14-12-17-11-13-18(5-2)6-3/h7-10,17H,4-6,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMRKQNRNRRYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of N1,N1-diethylethanediamine Intermediate

  • Method:
    Ethylenediamine is reacted with ethyl bromide or ethyl chloride in the presence of a base such as potassium carbonate or sodium hydride to selectively diethylate one amino group. Alternatively, reductive amination with acetaldehyde and sodium borohydride can be employed.

  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile
    • Temperature: 0 to 20 °C to minimize over-alkylation
    • Time: Several hours to overnight
  • Yield:
    Typically ranges from 65% to 85% after purification.

  • Notes:
    Careful stoichiometric control and reaction monitoring by TLC or NMR are essential to prevent diethylation of both amino groups.

Step 2: Synthesis of 2-(4-ethylphenoxy)ethyl Halide

  • Method:
    4-Ethylphenol is reacted with 2-bromoethanol or 2-chloroethanol under basic conditions to form 2-(4-ethylphenoxy)ethanol, which is subsequently converted to the corresponding halide (bromide or tosylate) using reagents like phosphorus tribromide or tosyl chloride.

  • Reaction Conditions:

    • Base: Sodium hydroxide or potassium carbonate
    • Solvent: Acetone or dichloromethane
    • Temperature: Room temperature to reflux
    • Time: 3–6 hours
  • Yield:
    Usually above 70% for the halide intermediate.

Step 3: Alkylation of N1,N1-diethylethanediamine with 2-(4-ethylphenoxy)ethyl Halide

  • Method:
    The N1,N1-diethylethanediamine intermediate is reacted with the 2-(4-ethylphenoxy)ethyl halide in a nucleophilic substitution reaction to attach the aromatic ether side chain to the free amino group.

  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile
    • Base: Triethylamine or potassium carbonate to scavenge acid formed
    • Temperature: 0 to 50 °C
    • Time: 12 to 24 hours
  • Yield:
    Reported yields range from 60% to 75% after chromatographic purification.

  • Purification:
    Flash chromatography using silica gel with gradient elution (e.g., 3–10% methanol in dichloromethane plus 1% triethylamine) is effective.

Summary of Key Reaction Parameters and Yields

Step Reaction Type Reagents Conditions Yield (%) Notes
1 Selective N1 diethylation Ethylenediamine + ethyl halide EtOH, 0–20 °C, overnight 65–85 Control stoichiometry to prevent over-alkylation
2 Formation of 2-(4-ethylphenoxy)ethyl halide 4-Ethylphenol + 2-haloethanol + PBr3 or TsCl Acetone/DCM, RT to reflux, 3–6 h >70 Intermediate for alkylation
3 Nucleophilic substitution N1,N1-diethylethanediamine + 2-(4-ethylphenoxy)ethyl halide EtOH, base, 0–50 °C, 12–24 h 60–75 Purify by silica gel chromatography

Research Findings and Notes

  • The selectivity in the first step is critical to avoid formation of symmetrical di-substituted byproducts. Mild temperatures and controlled reagent addition improve selectivity.

  • The ether linkage stability during the alkylation step is maintained by avoiding strong acidic or basic conditions that could cleave the phenoxy ether.

  • The use of triethylamine or potassium carbonate as bases during alkylation helps neutralize the hydrogen halide formed and drives the reaction forward.

  • Purification by flash chromatography with a basic modifier (triethylamine) in the eluent prevents protonation of the amine product and improves recovery.

  • Literature and patent sources (e.g., Japanese Patent No. 11302243) describe similar multi-step syntheses starting from ethylenediamine and confirm the feasibility of the described approach under mild conditions with good yields.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Substituent Variations in Ethanediamine Derivatives

Compound Name Substituents Key Features Reference
Target Compound N1,N1-diethyl; N2-[2-(4-ethylphenoxy)ethyl] Balanced lipophilicity (ethyl groups) + aromatic interaction potential -
N2-(4-Ethoxyphenyl)-N1,N1-diethyl-1,2-ethanediamine N1,N1-diethyl; N2-(4-ethoxyphenyl) Ethoxy group increases polarity but lacks extended aromatic chain
N1,N1-Diethyl-N2-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine N1,N1-diethyl; N2-pyrimidinyl Aromatic pyrimidine enhances hydrogen bonding and π-stacking
N1,N2-Dioctyl-N1-[2-(octylamino)ethyl]-1,2-ethanediamine N1,N2-dioctyl; N1-[2-(octylamino)ethyl] Extreme lipophilicity due to long alkyl chains; likely low aqueous solubility
N1-(4-Chloro-2-methylphenyl)ethane-1,2-diamine N1-(4-chloro-2-methylphenyl) Electron-withdrawing chloro group may enhance stability or receptor affinity

Key Observations :

  • Lipophilicity: The target compound’s ethyl and phenoxyethyl groups provide moderate lipophilicity, contrasting with the high lipophilicity of octyl derivatives and the polar ethoxy group in .
  • Aromatic Interactions: The 4-ethylphenoxy group enables π-π stacking, similar to pyrimidinyl or quinolinyl substituents, but with a simpler aromatic system.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may alter electronic properties compared to the electron-donating ethyl group in the target compound.

Biological Activity

N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine (commonly referred to as DEEPEA) is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse sources and including relevant case studies.

  • IUPAC Name: N',N'-diethyl-N-[2-(4-ethylphenoxy)ethyl]ethane-1,2-diamine
  • Molecular Formula: C16H28N2O
  • Molecular Weight: 264.41 g/mol
  • CAS Number: 1040686-01-8

The biological activity of DEEPEA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate these targets, influencing biochemical pathways such as:

  • Signal Transduction: DEEPEA can affect cellular signaling pathways by binding to specific receptors.
  • Metabolic Regulation: The compound may play a role in metabolic processes by interacting with metabolic enzymes.
  • Gene Expression: DEEPEA might influence gene expression through its interactions with transcription factors.

Enzyme Interactions

DEEPEA has been studied for its interactions with several enzymes, particularly in the context of drug metabolism and detoxification processes. For instance, it may inhibit or enhance the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Anticancer Activity

Research has indicated that DEEPEA exhibits potential anticancer properties. In a study examining various alkylating agents, DEEPEA was shown to induce cytotoxic effects in cancer cell lines, suggesting its potential as a chemotherapeutic agent . The specific mechanisms through which it exerts these effects include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of DNA repair mechanisms.

Case Studies

  • Study on Alkylating Agents:
    A comparative study highlighted the biological activities of several alkylating agents, including DEEPEA. The study demonstrated that DEEPEA could effectively induce cell death in specific cancer cell lines, supporting its potential utility in cancer therapy .
  • Enzyme Interaction Study:
    Another research effort focused on the interaction of DEEPEA with cytochrome P450 enzymes. The findings suggested that DEEPEA could modulate the enzymatic activity, thereby influencing drug metabolism and efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N1,N1-diethyl-N2-[2-(4-methylphenoxy)ethyl]-1,2-ethanediamineModerate anticancer propertiesMethyl group may alter activity
N1,N1-diethyl-N2-[2-(4-isopropylphenoxy)ethyl]-1,2-ethanediamineLower enzyme interactionIsopropyl group affects solubility
N1,N1-diethyl-N2-[2-(4-tert-butylphenoxy)ethyl]-1,2-ethanediamineHigh stability but reduced biological activityBulky tert-butyl group

Applications in Research and Industry

DEEPEA is employed in various scientific research applications:

  • Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
  • Biological Studies: Investigated for its role in enzyme interactions and modifications.
  • Medicinal Chemistry: Explored as a precursor for developing novel therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 2
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N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine

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